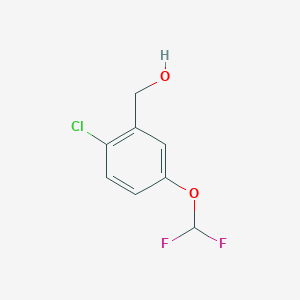
(2-Chloro-5-(difluoromethoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(difluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H7ClF2O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the second position and a difluoromethoxy group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethoxy)benzyl alcohol typically involves the reaction of 2-Chloro-5-(difluoromethoxy)benzyl bromide with a suitable nucleophile. One common method is the reduction of the corresponding benzyl bromide using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2-Chloro-5-(difluoromethoxy)benzyl alcohol may involve large-scale synthesis using similar reduction methods. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(difluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding benzyl ether using reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-Chloro-5-(difluoromethoxy)benzaldehyde, 2-Chloro-5-(difluoromethoxy)benzoic acid
Reduction: 2-Chloro-5-(difluoromethoxy)benzyl ether
Substitution: Various substituted benzyl alcohol derivatives
Aplicaciones Científicas De Investigación
2-Chloro-5-(difluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(difluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and difluoromethoxy groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(difluoromethoxy)benzyl bromide
- 2-Chloro-5-(difluoromethoxy)benzaldehyde
- 2-Chloro-5-(difluoromethoxy)benzoic acid
Uniqueness
2-Chloro-5-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine and difluoromethoxy substituents on the benzene ring. These groups can significantly alter its chemical reactivity and biological activity compared to other benzyl alcohol derivatives. The difluoromethoxy group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClF2O2 |
|---|---|
Peso molecular |
208.59 g/mol |
Nombre IUPAC |
[2-chloro-5-(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H7ClF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 |
Clave InChI |
LOVUKLIMYWNJRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


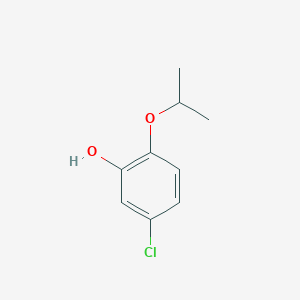
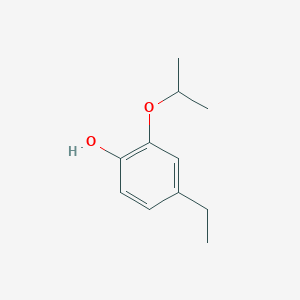

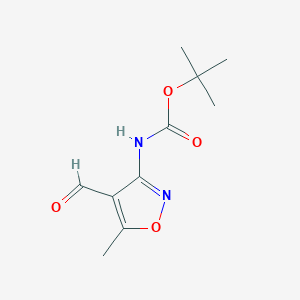
![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
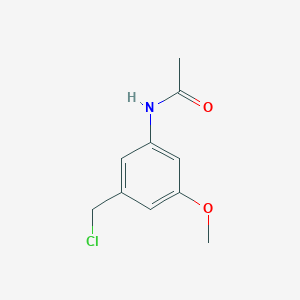
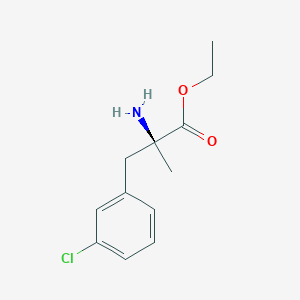
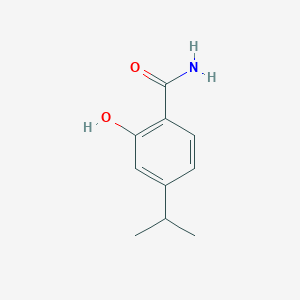
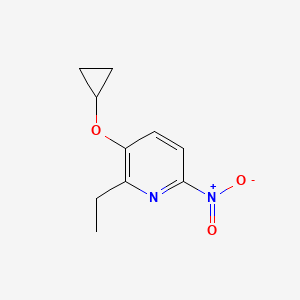


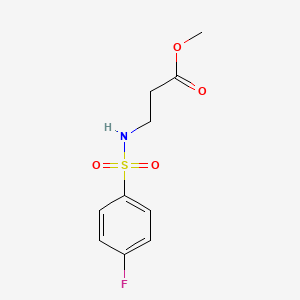
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
